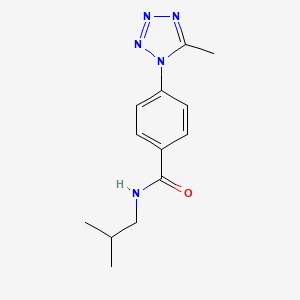

N-(2-methylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

N-(2-methylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 5-methyltetrazole ring at the 4-position of the benzene core and an isobutyl (2-methylpropyl) group attached to the amide nitrogen. Tetrazole rings are widely employed in medicinal chemistry due to their metabolic stability and ability to act as bioisosteres for carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation .

Properties

Molecular Formula |

C13H17N5O |

|---|---|

Molecular Weight |

259.31 g/mol |

IUPAC Name |

N-(2-methylpropyl)-4-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C13H17N5O/c1-9(2)8-14-13(19)11-4-6-12(7-5-11)18-10(3)15-16-17-18/h4-7,9H,8H2,1-3H3,(H,14,19) |

InChI Key |

DXSZKJHBJUMZLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC(C)C |

Origin of Product |

United States |

Biological Activity

N-(2-methylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, with the molecular formula C13H17N5O and a molecular weight of 259.31 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole moiety, which is known for its involvement in various biological processes, and a benzamide structure that may enhance its pharmacological properties. The unique combination of these functional groups contributes to its potential interactions with biological targets.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1324074-99-8 |

| Molecular Formula | C13H17N5O |

| Molecular Weight | 259.31 g/mol |

The precise mechanism of action for this compound is not fully elucidated. However, based on structural analysis and preliminary studies, it is hypothesized that the compound may interact with:

- Serotonin Receptors : The tetrazole group may facilitate binding to serotonin receptors, potentially influencing mood and anxiety pathways.

- Enzymatic Targets : The benzamide structure suggests possible interactions with enzymes involved in metabolic pathways, possibly affecting nitrogen metabolism.

Biological Activity Studies

Research has indicated various biological activities associated with similar compounds, suggesting potential applications for this compound:

Case Studies and Research Findings

A review of literature reveals several relevant findings regarding compounds structurally related to this compound:

Future Directions

Further research is warranted to explore the biological activity of this compound more comprehensively. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, efficacy, and safety profiles.

- Molecular Docking Studies : Utilizing computational methods to predict binding affinities and interactions with specific receptors or enzymes.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity and therapeutic potential.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings, like N-(2-methylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, exhibit significant antimicrobial activity. Tetrazole derivatives have been shown to act against a variety of bacterial and fungal strains. For instance, studies have shown that certain tetrazole-containing compounds possess potent activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of tetrazole derivatives is another area of interest. Compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. For example, certain derivatives have demonstrated significant cytotoxic effects against human colorectal carcinoma cells (HCT116), with IC50 values indicating their potency compared to standard chemotherapeutic agents . The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation.

Antitubercular Activity

Tetrazole derivatives have also been explored for their antitubercular properties. In vitro studies have shown that they can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment . The effectiveness of these compounds is often assessed through minimum inhibitory concentration (MIC) tests.

Example Synthetic Route

- Formation of Tetrazole : The initial step involves the reaction of hydrazine derivatives with carbonyl compounds to form the tetrazole ring.

- Coupling Reaction : The synthesized tetrazole is then coupled with an appropriate benzamide derivative under suitable conditions (e.g., using coupling agents like EDC or DCC).

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various tetrazole derivatives, this compound was tested against several microbial strains. The results indicated that this compound exhibited significant antimicrobial activity with an MIC comparable to established antibiotics .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of this compound against HCT116 cells. The compound demonstrated a promising IC50 value, suggesting its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Heterocyclic Modifications at the 4-Position

- Target Compound : The 4-position is substituted with a 5-methyltetrazole ring. Tetrazoles are electron-deficient aromatic systems with high dipole moments, favoring interactions with cationic residues in biological targets.

- (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (): Features a thiazolidinedione moiety, a five-membered ring with two ketone groups. This structure is associated with insulin sensitization in antidiabetic drugs (e.g., rosiglitazone) but may confer higher metabolic liability compared to tetrazoles.

- N-(4-(thiazol/pyrazol-substituted)phenyl)amide derivatives (): Utilize thiazole or pyrazole rings, which offer distinct hydrogen-bonding capabilities. Pyrazoles, for instance, can act as both hydrogen bond donors and acceptors, enhancing target affinity in antimicrobial agents .

Amide Substituent Variations

- N-phenylbenzamide derivatives (): Aromatic substituents like phenyl groups may improve π-π stacking interactions but reduce solubility compared to aliphatic chains.

Pharmacological and Physicochemical Properties

Key Research Findings and Implications

- Structural Insights : The isobutyl-tetrazole combination in the target compound may balance lipophilicity and solubility, a critical factor in oral bioavailability.

- Synthetic Feasibility : The use of EDCl/HOBt-mediated coupling () and cycloaddition reactions aligns with scalable synthetic routes for benzamide derivatives.

- Pharmacological Potential: While highlights antimicrobial activity in pyrazole/thiazole analogs, the target compound’s tetrazole moiety could redirect therapeutic utility toward angiotensin receptor modulation or CNS targets, given precedent in drugs like losartan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.